Ondansetron

Chemotherapy-induced nausea and vomiting CINV Severe vomiting

Select ondansetron for its strictly competitive 5‑HT₃ receptor antagonism, which is mechanistically distinct from allosteric modulators like palonosetron. Clinical evidence shows a 50% vs. 22% treatment success rate advantage over metoclopramide and superiority to placebo in preventing severe vomiting during highly emetogenic chemotherapy. A quantified 2.94‑fold lower QTc prolongation risk versus dolasetron+dexamethasone makes it the safer choice when cardiac safety is paramount. Ideal as a reference compound for in vitro/in vivo competitive antagonism studies.

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
CAS No. 116002-70-1
Cat. No. B039145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOndansetron
CAS116002-70-1
Synonyms4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
Dihydrate, Ondansetron Monohydrochloride
GR 38032F
GR-38032F
GR38032F
Hydrochloride, Ondansetron
Monohydrochloride Dihydrate, Ondansetron
Monohydrochloride, Ondansetron
Ondansetron
Ondansetron Hydrochloride
Ondansetron Monohydrochloride
Ondansetron Monohydrochloride Dihydrate
Ondansetron, (+,-)-Isomer
Ondansetron, (R)-Isomer
Ondansetron, (S)-Isomer
SN 307
SN-307
SN307
Zofran
Molecular FormulaC18H19N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C
InChIInChI=1S/C18H19N3O/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2/h3-6,9-10,13H,7-8,11H2,1-2H3
InChIKeyFELGMEQIXOGIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.3551 mg/L at 25 °C (est)
Sparingly soluble in water
Very soluble in acid solutions

Structure & Identifiers


Interactive Chemical Structure Model





Ondansetron (CAS 116002-70-1): Chemical Identity, Class Profile, and Procurement Baseline for Scientific Research


Ondansetron (CAS 116002-70-1) is a carbazole-derived serotonin 5-HT₃ receptor antagonist [1]. As a prototypical first-generation 5-HT₃ antagonist, it acts by competitively inhibiting serotonin binding at vagal afferents and the chemoreceptor trigger zone [2]. Its molecular weight is 293.36 g/mol, with a typical elimination half-life of 3.5–5.5 hours and oral bioavailability of 60–70% [1].

Why Ondansetron Cannot Be Generically Substituted: Pharmacological and Clinical Non-Interchangeability Within the 5-HT₃ Antagonist Class


Despite shared 5-HT₃ antagonism, critical differences in receptor binding mechanism, metabolism, half-life, and safety profiles preclude therapeutic interchangeability among class members. For instance, ondansetron exhibits strictly competitive antagonism at the 5-HT₃ receptor, whereas palonosetron demonstrates allosteric binding with positive cooperativity [1]. Furthermore, ondansetron's shorter half-life of ~4 hours necessitates more frequent dosing compared to granisetron's 9–11 hours [2]. These distinctions directly impact clinical efficacy, dosing regimens, and the selection of the appropriate compound for specific research or therapeutic contexts.

Ondansetron (CAS 116002-70-1) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Granisetron, Dolasetron, Palonosetron, and Metoclopramide


Superior Efficacy in Severe Vomiting: Ondansetron vs. Placebo and Comparators in Network Meta-Analysis

In a network meta-analysis of 10 randomized controlled trials (RCTs) including 917 adults, ondansetron was one of only two 5-HT₃ antagonists (along with ramosetron) to demonstrate a statistically significant reduction in the risk of severe vomiting compared to placebo [1]. This differentiation was not observed for other commonly used agents like granisetron or palonosetron in this specific analysis.

Chemotherapy-induced nausea and vomiting CINV Severe vomiting Network meta-analysis Oncology

Reduced Cardiotoxicity Risk: QTc Prolongation Comparison with Dolasetron

A network meta-analysis of four RCTs involving 3,358 children and adults demonstrated a significantly greater risk of QTc prolongation for the combination of dolasetron plus dexamethasone compared to ondansetron plus dexamethasone [1]. The odds ratio was 2.94 (95% CI: 2.13–4.17), indicating a nearly three-fold higher risk.

Cardiotoxicity QTc prolongation Safety pharmacology Chemotherapy 5-HT3 antagonists

Cost-Effectiveness and Clinical Success Rate Advantage Over Metoclopramide

A comparative study found that treatment success (defined as major protection from vomiting and no adverse events) was achieved in 50% of patients receiving ondansetron versus only 22% receiving metoclopramide [1]. While the acquisition cost of ondansetron was 3.7-fold higher, the substantial increase in efficacy and associated reduction in rescue therapy costs resulted in a net cost increase of only 2- to 3-fold when accounting for these savings [1].

Pharmacoeconomics Cost-effectiveness Antiemetic Metoclopramide Chemotherapy

Distinct Competitive Antagonism Binding Profile vs. Palonosetron

Radioligand binding experiments have demonstrated that ondansetron and granisetron act as strictly competitive antagonists at the 5-HT₃ receptor [1]. In contrast, palonosetron exhibits both competitive and allosteric interactions, with a curvilinear binding plot indicative of positive cooperativity [1]. This mechanistic difference may influence the duration and nature of receptor blockade.

5-HT3 receptor Allosteric modulation Binding kinetics Ondansetron Palonosetron Pharmacodynamics

Recommended Procurement and Application Scenarios for Ondansetron (CAS 116002-70-1) Based on Quantitative Evidence


Prevention of Severe Vomiting in High-Risk Chemotherapy Regimens

Based on evidence that ondansetron is one of the few 5-HT₃ antagonists significantly superior to placebo in preventing severe vomiting [1], its procurement is strongly justified for research and clinical protocols involving highly emetogenic chemotherapy where severe vomiting is a primary concern.

Protocols Requiring a 5-HT₃ Antagonist with a Favorable Cardiac Safety Profile Compared to Dolasetron

The quantified 2.94-fold higher risk of QTc prolongation with dolasetron + dexamethasone compared to ondansetron + dexamethasone [1] supports the selection of ondansetron in research studies or clinical settings where minimizing cardiac risk, particularly in combination with dexamethasone, is a priority.

Pharmacological Studies of Competitive 5-HT₃ Receptor Antagonism

Ondansetron's well-characterized, strictly competitive binding mechanism, in contrast to the allosteric modulation of palonosetron [1], makes it the appropriate reference compound for in vitro and in vivo studies designed to isolate competitive antagonism at the 5-HT₃ receptor.

Cost-Effectiveness Studies and Health Economic Modeling

The documented 50% vs. 22% treatment success rate advantage over metoclopramide [1] provides a robust, quantitative dataset for pharmacoeconomic analyses comparing the cost-utility of ondansetron against less expensive, but less effective, antiemetic alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ondansetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.